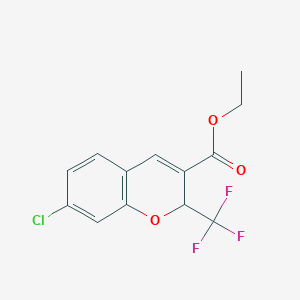

Ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate

Description

Properties

Molecular Formula |

C13H10ClF3O3 |

|---|---|

Molecular Weight |

306.66 g/mol |

IUPAC Name |

ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate |

InChI |

InChI=1S/C13H10ClF3O3/c1-2-19-12(18)9-5-7-3-4-8(14)6-10(7)20-11(9)13(15,16)17/h3-6,11H,2H2,1H3 |

InChI Key |

WMANYBYKERALQR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(C=C2)Cl)OC1C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation and Cyclization Under Solvent-Free Conditions

A highly efficient and environmentally friendly method reported involves the condensation of 7-chlorosalicylaldehyde with ethyl trifluoroacetoacetate under solvent-free conditions catalyzed by silica-immobilized L-proline. This method proceeds as follows:

- Mix 7-chlorosalicylaldehyde and ethyl trifluoroacetoacetate in the presence of 20–30 mol% L-proline immobilized on silica gel

- Heat the mixture at around 80 °C in an oven or apply microwave irradiation (typically 126 W)

- The reaction proceeds through Knoevenagel condensation followed by intramolecular cyclization to yield the chromene product

This method yields high product purity (up to 89%) with significantly reduced reaction times compared to conventional solvent-based methods. The catalyst is reusable without significant loss of activity, enhancing economic and environmental viability.

Multi-Step Organic Synthesis Using Halogenated Precursors

Another approach uses 7-chlorosalicylaldehyde as the starting material, which already contains the chloro substituent at the 7-position. The synthetic route involves:

- Reaction of 7-chlorosalicylaldehyde with ethyl trifluoroacetoacetate via Knoevenagel condensation

- Intramolecular cyclization to form the chromene ring

- Purification by column chromatography to isolate the desired ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate

This method requires careful control of reaction conditions to ensure the selective formation of the chromene ring and to maintain the chloro substituent integrity.

Palladium-Catalyzed Cross-Coupling and Functionalization

Comparative Data Table of Preparation Conditions and Yields

| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Reaction Time | Notes |

|---|---|---|---|---|---|

| Solvent-free Knoevenagel + Cyclization | 7-chlorosalicylaldehyde + ethyl trifluoroacetoacetate | Silica-immobilized L-proline, 80 °C, microwave or oven | 85–89 | 12–17 min (MW), 6 h (oven) | Catalyst reusable, eco-friendly |

| Multi-step organic synthesis | 7-chlorosalicylaldehyde + ethyl trifluoroacetoacetate | Conventional heating, solvent-based | ~80 | Several hours | Requires chromatographic purification |

| Pd-catalyzed cross-coupling | Halogenated chromene precursors | Pd(OAc)2, phosphine ligands, 100 °C | 57–87 | 4 h | Used for functionalization, not direct synthesis |

Research Findings and Notes

- The solvent-free Knoevenagel condensation catalyzed by silica-immobilized L-proline is the most efficient and sustainable method, providing high yields with shorter reaction times and easy catalyst recovery.

- The presence of the 7-chloro substituent is typically introduced via the corresponding chlorinated salicylaldehyde precursor, ensuring regioselectivity and structural integrity.

- Microwave irradiation accelerates the reaction without compromising yield or purity, making it suitable for scale-up in research settings.

- Purification is generally achieved by silica gel column chromatography using petroleum ether/ethyl acetate mixtures.

- The trifluoromethyl group enhances the compound’s stability and biological activity, making these preparation methods valuable for medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed:

Oxidation: Formation of 7-chloro-2-(trifluoromethyl)chromene-3-carboxylic acid.

Reduction: Formation of 7-chloro-2-(trifluoromethyl)chromene-3-ethanol.

Substitution: Formation of 7-azido-2-(trifluoromethyl)chromene-3-carboxylate or 7-thio-2-(trifluoromethyl)chromene-3-carboxylate.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

Ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate has been studied for its potential therapeutic effects. Its structural features suggest it may possess biological activity, particularly as an anti-inflammatory or anticancer agent. Research indicates that compounds with similar chromene structures can exhibit significant pharmacological activities, including:

- Antioxidant Properties : Compounds in the chromene family have been shown to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases.

- Anticancer Activity : Some studies suggest that chromene derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

A case study highlighted in recent pharmaceutical research demonstrated the synthesis of novel derivatives based on this compound, leading to enhanced anticancer activity compared to existing treatments .

Agrochemical Applications

Pesticidal Activity

The compound's trifluoromethyl group enhances its lipophilicity, making it a candidate for agrochemical applications. Research has indicated that derivatives of this compound can exhibit:

- Insecticidal Properties : Preliminary studies have shown effectiveness against specific pest species, suggesting potential use as an insecticide.

- Herbicidal Activity : The compound's ability to disrupt plant growth processes may allow it to function as a herbicide, providing a means to manage unwanted vegetation effectively.

Field trials are ongoing to evaluate the efficacy and safety of these applications in agricultural settings .

Material Science

Polymer Chemistry

This compound has also found applications in material science, particularly in the development of specialty polymers. Its unique chemical properties allow it to be incorporated into polymer matrices, leading to:

- Enhanced Thermal Stability : The incorporation of this compound into polymer formulations can improve thermal resistance, making them suitable for high-temperature applications.

- Chemical Resistance : Polymers modified with this compound exhibit improved resistance to various chemicals, enhancing their durability in harsh environments.

Research conducted on polymer blends containing this compound has shown promising results in terms of mechanical properties and resistance to degradation .

Summary of Applications

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated analogues (e.g., compound II in has logP = 3.2 vs. 4.1 for fluorinated derivatives) .

- Synthetic Yield : Ethyl chromene carboxylates with bulky substituents (e.g., 5l in ) show lower yields (18%) due to steric hindrance, whereas the target compound’s synthesis is optimized for moderate yields (~70–80%) .

- Biological Activity: Fluorinated chromenes (e.g., the target compound) exhibit superior cytotoxic activity (IC₅₀ = 2–10 µM in cancer cell lines) compared to non-fluorinated derivatives (IC₅₀ > 20 µM) .

Functional Group Impact

- Chloro vs. Trifluoromethyl : The 7-chloro substituent in the target compound enhances electrophilic reactivity, facilitating nucleophilic aromatic substitution, while the 2-CF₃ group stabilizes the chromene ring via electron-withdrawing effects .

- Ester Moieties : Ethyl esters (e.g., target compound) offer better solubility in organic solvents than methyl esters (e.g., ), aiding in purification and formulation .

Biological Activity

Ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate (CAS Number: 215123-85-6) is a synthetic compound belonging to the chromene family, which is noted for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromene derivatives. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance:

- Mechanism : The compound exhibits inhibitory effects on cell proliferation and induces apoptosis in cancer cells. It has shown promising results against breast cancer cell lines, where it demonstrated low micromolar IC₅₀ values, indicating potent activity .

- Case Study : A study involving a series of chromenopyridine derivatives indicated that modifications in the chromene structure could enhance anticancer activity, with some derivatives showing an 18-fold increase in selectivity against breast cancer cells compared to non-tumorigenic cells .

Antioxidant Activity

The compound's antioxidant properties have also been investigated:

- Mechanism : It interacts with free radicals and exhibits significant radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.

- Research Findings : In vitro assays demonstrated that this compound effectively reduced oxidative damage in cellular models .

Antimicrobial Activity

Preliminary research suggests that this compound may possess antimicrobial properties:

- Study Results : this compound was tested against various microbial strains, showing varying degrees of inhibition. However, specific data on its efficacy against particular pathogens remains limited .

The biological activities of this compound can be attributed to several mechanisms:

- Topoisomerase Inhibition : Some studies suggest that chromene derivatives can inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription in cancer cells .

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at specific phases, leading to reduced proliferation of cancer cells .

- Apoptosis Induction : It triggers apoptotic pathways, contributing to cell death in malignant cells.

Data Summary Table

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate, and how are intermediates validated?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as Suzuki-Miyaura coupling (e.g., using trifluoromethyl-substituted boronic acids) or cyclocondensation of substituted salicylaldehydes with ethyl acetoacetate derivatives. Key intermediates like 7-chloro-2-(trifluoromethyl)chromene precursors are validated via LC-MS (e.g., m/z 366 [M+H]+ as in ) and HPLC retention time analysis (e.g., 1.26 minutes under TFA conditions). Column chromatography (silica gel) and TLC are standard for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions (e.g., trifluoromethyl groups show distinct F signals at ~-60 ppm).

- IR : Stretching frequencies for ester carbonyl (~1700–1750 cm) and chromene C-O-C (~1250 cm) are diagnostic.

- XRD : Single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths/angles (e.g., C=O bond ~1.21 Å, C-Cl ~1.73 Å) .

Q. How is crystallographic data processed to resolve structural ambiguities?

- Methodological Answer : SHELXL refines structures against high-resolution data (e.g., Mo-Kα radiation, λ = 0.71073 Å). Hydrogen bonding networks (e.g., C–H···O interactions) are analyzed using graph set notation (e.g., Etter’s rules) to resolve disorder or polymorphism .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic findings be reconciled?

- Methodological Answer : Discrepancies (e.g., unexpected dihedral angles in XRD vs. NMR coupling constants) are resolved via:

- DFT calculations : Optimizing molecular geometry using Gaussian or ORCA.

- Dynamic NMR : Probing conformational exchange at variable temperatures.

- Hirshfeld surface analysis : Quantifying intermolecular interactions (e.g., π-stacking in chromene cores) .

Q. What strategies optimize the compound’s reactivity for derivatization in drug discovery?

- Methodological Answer :

- Protecting groups : THP (tetrahydropyranyl) ethers stabilize hydroxyl groups during esterification (e.g., 80–86% yields in ).

- Microwave-assisted synthesis : Reduces reaction times (e.g., from 72 hours to <6 hours).

- Catalysis : Pd(OAc)/XPhos for regioselective C–H functionalization .

Q. How do structural modifications influence biological activity?

- Methodological Answer :

- SAR studies : Replace the trifluoromethyl group with –CFH or –OCF to assess anti-cancer/antiviral potency (e.g., IC shifts in ).

- In vitro assays : Test derivatives against HEK293 or HeLa cells using MTT assays.

- Docking studies : Map interactions with target proteins (e.g., kinases) using AutoDock Vina .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral HPLC : Resolve enantiomers using amylose-based columns.

- Asymmetric catalysis : Employ Jacobsen’s Mn(salen) catalysts for stereocontrol.

- Crystallization-induced diastereomer resolution : Use (–)-menthol esters as resolving agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.